N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is a complex organic compound featuring a benzothiazole moiety, a bromine atom, and methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Moiety: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Methoxylation and Methylation:
Amide Bond Formation: The final step involves coupling the benzothiazole derivative with 5-bromo-2-methoxy-3-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.
Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: It interferes with the phosphorylation processes, thereby inhibiting the downstream signaling required for cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)phenol
- 5-bromo-2-methoxybenzoic acid
- 3-methylbenzamide
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of the benzothiazole moiety, along with bromine, methoxy, and methyl groups, enhances its interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-13-11-14(23)12-16(20(13)27-2)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-19(18)28-22/h3-12H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZFZDNUDHFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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